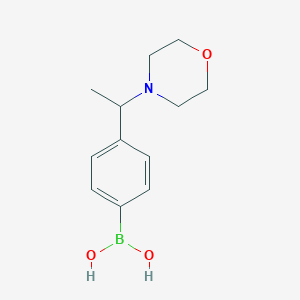

(4-(1-Morpholinoethyl)phenyl)boronic acid

描述

(4-(1-Morpholinoethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (4-(1-Morpholinoethyl)phenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as this compound, transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a suitable solvent and an optimal temperature to proceed efficiently . Additionally, the stability and efficacy of this compound can be affected by factors such as light, heat, and moisture. Therefore, it is typically stored under controlled conditions to maintain its reactivity.

生化分析

Biochemical Properties

(4-(1-Morpholinoethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of serine proteases, where this compound forms a reversible covalent bond with the active site serine residue. This interaction is crucial for its application in studying enzyme kinetics and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups in proteins and enzymes. This property is particularly useful in enzyme inhibition, where this compound can inhibit enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in long-term experiments, necessitating careful consideration of experimental duration and compound stability.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes and modulate cellular processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with nuclear proteins and modulates gene expression. Additionally, its localization to the cytoplasm allows it to inhibit cytoplasmic enzymes and affect cellular metabolism.

生物活性

(4-(1-Morpholinoethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a phenyl ring substituted with a morpholinoethyl group and a boronic acid functional group, which significantly contributes to its reactivity and biological interactions.

- Molecular Formula : C12H19BClNO3

- Molecular Weight : Approximately 271.55 g/mol

- Structure : The compound's structure allows it to form reversible covalent bonds with proteins, particularly those containing cis-diols, making it useful in studying protein interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, which is crucial for its potential therapeutic applications, especially in cancer and diabetes treatment.

- Protein Binding : Its ability to bind selectively to proteins enhances its utility in drug design.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary data suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Antibacterial Properties : It has shown effectiveness against certain bacterial strains, suggesting its application in antibacterial therapies.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study on Anticancer Effects

A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line, revealing a significant cytotoxic effect with an IC50 value of 18.76 µg/mL, indicating its potential as an anticancer agent.

Antibacterial Assessment

The antibacterial properties were assessed against Escherichia coli, demonstrating effectiveness at concentrations of 6.50 mg/mL, suggesting possible applications in treating bacterial infections.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | Lacks the ethyl group; different biological activities |

| 4-(Benzyl)phenylboronic acid | C13H13BNO3 | Contains a benzyl group; used in similar reactions |

| 3-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | Substituted at the meta position; varying enzyme interactions |

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-(1-morpholinoethyl)phenyl)boronic acid, have shown promise in the treatment of cancers. They can act as proteasome inhibitors, similar to bortezomib, which is a well-known FDA-approved drug for multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomal degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .

Case Study: Bortezomib Combination Therapy

A study investigated the combination of bortezomib with other chemotherapeutics for advanced lymphomas. The results indicated that the combination therapy could overcome drug resistance linked to pro-apoptotic proteins, showcasing the potential of boronic acids in enhancing existing cancer treatments .

Biochemical Applications

Molecular Recognition

Boronic acids are valuable in biochemical applications due to their ability to form reversible covalent bonds with diols, which are common in biological molecules. This property enables their use as chemical receptors for detecting various analytes, including saccharides and nucleic acids .

Sensing and Detection

Recent advancements have utilized boronic acid-based receptors for the sensitive detection of Gram-positive bacteria through fluorescence enhancement upon binding with saccharides on bacterial surfaces. This method demonstrated a low detection limit, highlighting the utility of boronic acids in diagnostic applications .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been employed as a co-monomer in polymer synthesis. For instance, it was copolymerized with 2-N-morpholinoethyl methacrylate (MEMA) to create thermoresponsive polymers that also exhibit glucose-sensing capabilities due to the presence of boronic acid functionality .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed Suzuki reactions, enabling the formation of carbon-carbon bonds. The morpholino group enhances solubility in polar solvents while moderately directing coupling selectivity.

Table 1: Representative Suzuki Coupling Reactions

Key observations :

-

Reactions typically require mild bases (e.g., K₂CO₃, Na₂CO₃) and polar aprotic solvents (DME, dioxane) .

-

Microwave irradiation improves reaction efficiency in some cases, reducing time from hours to minutes .

-

Steric hindrance from the morpholinoethyl group may contribute to lower yields (<20%) in crowded aryl systems .

Protodeboronation Pathways

Under acidic or neutral aqueous conditions, this boronic acid undergoes protodeboronation (B–C bond cleavage). The mechanism depends on pH:

-

Acid-catalyzed pathway : Protonation of the boronic acid facilitates aryl–boron bond cleavage .

-

Base-catalyzed pathway : Deprotonation to form a boronate intermediate precedes fragmentation .

Stability profile :

-

Stable under anhydrous Suzuki coupling conditions (pH 7–10) .

-

Rapid degradation occurs in strongly acidic (pH < 3) or basic (pH > 12) aqueous media .

Transmetalation in Catalytic Cycles

The compound participates in transmetalation steps during palladium-catalyzed reactions:

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Boronate transfers the aryl group to Pdᴵᴵ.

-

Reductive elimination : Forms the C–C bond, regenerating Pd⁰.

The electron-donating morpholino group accelerates transmetalation by increasing boronate nucleophilicity .

Table 2: Common Side Reactions

Comparative Reactivity Insights

-

Steric effects : The ethylmorpholine group reduces coupling rates with ortho-substituted aryl halides compared to unsubstituted phenylboronic acids .

-

Electronic effects : Enhanced para-selectivity observed in couplings with meta-substituted electrophiles due to directing effects .

-

Solubility : Superior solubility in DME (>50 mg/mL) compared to simpler arylboronic acids facilitates homogeneous reactions .

属性

IUPAC Name |

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTTWASDXFJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。